molecular formula C17H34O B131142 2-Heptadecanone CAS No. 2922-51-2

2-Heptadecanone

Cat. No.: B131142
CAS No.: 2922-51-2
M. Wt: 254.5 g/mol
InChI Key: TVTCXPXLRKTHAU-UHFFFAOYSA-N
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Description

, also known as 2-heptadeconone, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP).

Properties

IUPAC Name

heptadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTCXPXLRKTHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075061
Record name 2-Heptadecanone
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Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White flakes; [Sigma-Aldrich MSDS], Solid
Record name 2-Heptadecanone
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Record name 2-Heptadecanone
Source Human Metabolome Database (HMDB)
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Boiling Point

318.00 to 320.00 °C. @ 760.00 mm Hg
Record name 2-Heptadecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031040
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2922-51-2
Record name 2-Heptadecanone
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Record name 2-Heptadecanone
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Record name 2-Heptadecanone
Source EPA DSSTox
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Record name 2-HEPTADECANONE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Heptadecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

48 °C
Record name 2-Heptadecanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031040
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Heptadecanone is characterized by the following:

    ANone: While specific spectroscopic data is not extensively discussed in the provided research papers, common techniques used to characterize this compound include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in complex mixtures, such as essential oils or cell cultures. [, , , , , ]

    ANone: this compound is a naturally occurring compound found in various plant species, often as a component of their essential oils. Some examples include:

    • Flowers of Meconopsis integrifolia: This plant, found in Tibet, contains this compound as a significant constituent of its essential oil. []
    • Flowers of Nymphaea hybrid: This water lily species also contains this compound in its essential oil. []
    • Aroma of Serapias orchids: Different species of Serapias orchids have been found to contain this compound as a component of their scent profile. []
    • Swertia chirata Buch.-Ham.: This plant's essential oil contains this compound as one of its major volatile compounds. []
    • Filipendula vulgaris (Rosaceae): The pollen of this plant species emits a strong odor dominated by this compound, contrasting with the flower's scent. []

    ANone: this compound plays a role in insect communication, specifically as a component of sex pheromones:

    • Yellowheaded Fireworm (Acleris minuta): While (E)-11,13-Tetradecadienal is the primary sex pheromone component in this species, this compound is found in the female's pheromone blend. []
    • Parasitoid Wasp (Campoletis chlorideae): this compound, along with tetradecanal, constitutes the female sex pheromone in this species. The specific ratio of these components is crucial for successful mate attraction. []

    ANone: this compound is believed to play a role in plant defense:

    • Wheat (Triticum aestivum): this compound, along with 7-octyloxepan-2-one, is thought to be generated from the decomposition of 9-hydroxy-14,16-hentriacontanedione, a cuticular wax component. These volatile compounds may have a role in deterring herbivores or attracting beneficial insects. []

    ANone: The potential use of this compound in pest control stems from its role in insect communication:

    • Parasitoid Wasp Attractant: The identification of this compound as a sex pheromone component of Campoletis chlorideae suggests its potential use in attracting and enhancing the parasitic activity of this wasp against pest insects. []

    ANone: While this compound shows promise in areas like pest control, several challenges need to be addressed:

    • Stability and Formulation: Research is needed to understand the stability of this compound under various environmental conditions and to develop effective formulations that ensure its controlled release and efficacy. []
    • Environmental Impact: Assessing the potential environmental impact of this compound, including its degradation pathway and effects on non-target organisms, is crucial before large-scale deployment. []
    • Cost-Effectiveness: The feasibility of large-scale production and application of this compound needs to be evaluated from a cost-effectiveness perspective compared to existing alternatives. []

    A: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the detection, identification, and quantification of this compound in various matrices, including plant extracts, insect pheromone samples, and cell cultures. [, , , , , ]

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